molecular formula C7H10ClFN2O2S B2763609 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride CAS No. 1909327-05-4

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B2763609
CAS No.: 1909327-05-4
M. Wt: 240.68
InChI Key: WUPCCOYKQBSDMP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, with hydrochloride as the counterion.

Scientific Research Applications

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution.

    Sulfonation: The sulfonamide group is introduced through sulfonation and subsequent amination.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • Berotralstat

Uniqueness

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the aminomethyl and sulfonamide groups provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S.ClH/c8-7-2-1-6(13(10,11)12)3-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPCCOYKQBSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-05-4
Record name 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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